Daunosamine vs. Acosamine: Impact on Anthracycline Cytotoxic Potency (IC50)
In a study comparing a series of synthetic anthracycline analogs, compounds conjugated with daunosamine and acosamine were evaluated for cytotoxicity against the MCF-7 breast cancer cell line. While the parent drug daunorubicin (with L-daunosamine) exhibits a potent IC50 of 5 μM, analogs with a truncated core and either L-daunosamine or L-acosamine showed significantly reduced and comparable potency [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 94-134 μM (for analogs with L-daunosamine on a tetrahydro-anthracene core) |
| Comparator Or Baseline | L-acosamine analogs: IC50 = 94-134 μM; Parent drug Daunorubicin: IC50 = 5 μM |
| Quantified Difference | Daunosamine analogs are ~20-25 fold less potent than the parent drug, but show equivalent potency to acosamine analogs on this specific core. |
| Conditions | MCF-7 breast cancer cell line |
Why This Matters
This data confirms that while L-daunosamine is essential for the high potency of the parent drug, it does not confer a significant advantage over its epimer acosamine when conjugated to a simplified, non-natural core, guiding researchers in core/sugar pairing for analog design.
- [1] Fan E, Shi W, Lowary TL. Synthesis of daunorubicin analogues containing truncated aromatic cores and unnatural monosaccharide residues. J Org Chem. 2007;72(8):2917-2928. View Source
